2-Methylthiazolo[4,5-c]pyridine
Description
Significance of Fused Heterocyclic Systems in Chemical Sciences
Fused heterocyclic systems are integral to the advancement of chemical sciences due to their unique structural and electronic properties. These complex scaffolds form the backbone of numerous natural products, pharmaceuticals, and functional materials. fiveable.meijpsr.com The fusion of multiple rings, often containing heteroatoms like nitrogen, sulfur, and oxygen, creates rigid molecular architectures with specific three-dimensional arrangements. This structural rigidity allows for precise interactions with biological targets, such as enzymes and receptors, which is a critical aspect of drug design. fiveable.me
Furthermore, the presence of multiple heteroatoms within a compact, fused structure leads to unique electronic environments that influence the molecule's reactivity. fiveable.me This makes them versatile building blocks in organic synthesis, enabling the construction of complex molecular targets through various chemical transformations. airo.co.in Their prevalence in a vast number of bioactive compounds has established them as "privileged structures" in medicinal chemistry, meaning they are frequently found in molecules with diverse pharmacological activities. researchgate.net
Overview of Thiazolopyridine Derivatives in Medicinal Chemistry and Organic Synthesis
Thiazolopyridines are a prominent family of fused heterocyclic compounds resulting from the fusion of a thiazole (B1198619) ring and a pyridine (B92270) ring. This combination of two well-recognized heterocycles gives rise to a scaffold that is a component of many natural and synthetic products. tandfonline.com Thiazolopyridine derivatives have demonstrated a remarkable breadth of biological and pharmaceutical importance. tandfonline.comresearchgate.net
In the field of medicinal chemistry, these compounds have been investigated for a wide array of therapeutic applications. Research has identified various thiazolopyridine derivatives with significant biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, antifungal, and herbicidal properties. researchgate.netdmed.org.uamdpi.com The versatility of the thiazolopyridine core allows chemists to introduce various functional groups, which can modulate the compound's biological activity and physical properties. airo.co.in The development of efficient synthetic strategies, including multi-component and cyclization reactions, remains an active area of research to access novel derivatives for drug discovery and material science applications. tandfonline.comresearchgate.net
Specific Research Focus on 2-Methylthiazolo[4,5-c]pyridine and its Structural Analogues
The this compound scaffold is a specific isomer within the broader thiazolopyridine class. While direct and extensive research on this exact molecule is limited in published literature, significant academic focus has been placed on its structural analogues and isomers, which serve as crucial intermediates and core structures for pharmacologically active agents.
Research into the synthesis of the closely related isothiazolo-[4,5-c]-pyridine ring system has been explored, providing pathways to this particular heterocyclic core. researchgate.net A major application of a structural analogue is found in the synthesis of the anticoagulant drug Edoxaban. The intermediate, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid, which features a saturated pyridine ring fused to the thiazole, is a key building block for this pharmaceutical. guidechem.comchemicalbook.com
Investigations into other isomers, such as thiazolo[5,4-b]pyridines and thiazolo[4,5-b]pyridines, have yielded compounds with potent biological activities. These analogues are often considered bioisosteres of purines and have been developed as inhibitors for various protein kinases, which are important targets in cancer therapy. dmed.org.uanih.govresearchgate.net For instance, derivatives of the thiazolo[5,4-b]pyridine (B1319707) scaffold have been identified as potent inhibitors of c-KIT and phosphoinositide 3-kinase (PI3K), both of which are implicated in cancer cell growth and survival. nih.govnih.gov
The diverse biological activities reported for various thiazolopyridine isomers highlight the therapeutic potential of this fused heterocyclic system.
| Scaffold/Analogue | Derivative Class | Reported Research Focus / Biological Activity |
| Thiazolo[5,4-c]pyridine | 4,5,6,7-tetrahydro-5-methyl-thiazolo[5,4-c]pyridine-2-carboxylic acid | Key intermediate in the synthesis of the anticoagulant drug Edoxaban. guidechem.comchemicalbook.com |
| Thiazolo[5,4-b]pyridine | Various substituted derivatives | Investigated as inhibitors of c-KIT kinase, a target for cancer therapy. nih.gov |
| Thiazolo[5,4-b]pyridine | 2-pyridyl, 4-morpholinyl substituted derivatives | Developed as potent inhibitors of phosphoinositide 3-kinase (PI3K). nih.gov |
| Thiazolo[4,5-b]pyridine | Various substituted derivatives | Shown to possess antimicrobial, antioxidant, and anticancer properties. dmed.org.uamdpi.com |
| Isothiazolo[4,5-c]pyridine | 3-Methylisothiazolo-[4,5-c]-pyridine and functionalized derivatives | Synthetic approaches to the core ring system have been developed. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-5-9-6-4-8-3-2-7(6)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODDSQSDFALFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304249 | |
| Record name | 2-Methylthiazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89786-57-2 | |
| Record name | 2-Methylthiazolo[4,5-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89786-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylthiazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001304249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-[1,3]thiazolo[4,5-c]pyridine | |
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Structure Activity Relationship Sar Studies of 2 Methylthiazolo 4,5 C Pyridine Derivatives
Impact of Substituent Modifications on Biological Activity Profiles
The biological activity of thiazolopyridine derivatives is highly sensitive to the nature and position of substituents on both the thiazole (B1198619) and pyridine (B92270) rings. Modifications can dramatically alter a compound's efficacy and target selectivity.
The electronic and steric characteristics of substituents play a pivotal role in the pharmacological activity of pyridine-containing heterocycles. Generally, the introduction of electron-withdrawing groups or specific hydrogen-bond-donating/accepting groups can enhance biological activity.
In related pyridine derivatives, the presence and positioning of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) have been shown to enhance antiproliferative activity. nih.gov Conversely, bulky groups or halogen atoms can sometimes lead to a decrease in activity. nih.gov For instance, in a series of 2-anilino-4-(thiazol-5-yl)pyrimidine cyclin-dependent kinase (CDK) inhibitors, electron-withdrawing substituents at the meta- or para-position of the anilino-phenyl ring enhanced CDK2 inhibitory activity, whereas ortho-substitution or the presence of bulky meta-substituents was detrimental. researchgate.net
Similarly, for thiazolo[5,4-b]pyridine (B1319707) derivatives acting as PI3K inhibitors, a sulfonamide functionality was identified as a key structural unit affecting activity. nih.gov The replacement of a 2,4-difluorophenyl group with a smaller methyl group resulted in a more than 10-fold drop in PI3Kα inhibitory potency, highlighting the importance of specific electronic and steric profiles for target engagement. nih.gov In studies of pyridine-based hydrazides, compounds with hydroxyl and methoxy groups on an attached phenyl ring showed enhanced anti-inflammatory activity. nih.gov Specifically, a hydroxyl group at the 4-position and a methoxy group at the 3-position of the phenyl ring were found to be crucial for the observed potency. nih.gov
Interactive Table: Influence of Substituents on Biological Activity of Related Thiazole/Pyridine Scaffolds
| Scaffold | Substituent Change | Position | Observed Effect on Activity | Target/Assay | Reference |
| 2-Anilino-4-(thiazol-5-yl)pyrimidine | Electron-withdrawing group (e.g., NO2) | meta/para of phenyl | Enhanced | CDK2 Inhibition | researchgate.net |
| 2-Anilino-4-(thiazol-5-yl)pyrimidine | Bulky group | meta of phenyl | Diminished | CDK2 Inhibition | researchgate.net |
| Thiazolo[5,4-b]pyridine | Methyl replaces 2,4-difluorophenyl | - | >10-fold decrease | PI3Kα Inhibition | nih.gov |
| Pyridine-hydrazide | 4-OH, 3-OMe on phenyl | - | Enhanced | Anti-inflammatory | nih.gov |
| Pyridine derivatives | Nitro and dimethoxy groups | - | High activity | Antimicrobial | nih.gov |
The ability to selectively introduce functional groups at specific positions of the thiazolo[4,5-c]pyridine (B1315820) core is critical for systematic SAR exploration. Direct C-H functionalization and N-oxide rearrangement chemistry are powerful tools for creating novel derivatives. researchgate.net For the parent thiazolo[4,5-c]pyridine, functionalization at the 4- and 6-positions has been achieved via the corresponding pyridine N-oxides. researchgate.net
Studies on the broader class of electron-deficient heteroarenes, including pyridines, have established guidelines for predicting the regioselectivity of radical functionalization. nih.gov The regiochemical outcome is influenced by the electronic effects of existing substituents and can often be tuned by modifying reaction conditions such as solvent and pH. nih.gov For example, in imidazo[4,5-b]pyridine derivatives, which are isomeric to the target scaffold, the position of nitrogen in the pyridine ring and the attachment point of side chains significantly impact antiproliferative activity. researchgate.net A noticeable enhancement in activity was observed when amino side chains were placed at position 2, as compared to other positions. researchgate.net In the development of thiazolo[5,4-b]pyridine-based c-KIT inhibitors, functionalization at the 6-position of the scaffold was reported for the first time, leading to the identification of potent compounds. nih.gov This demonstrates that exploring novel regiochemistries can unlock new avenues for improving biological activity.
While specific studies on the stereochemistry of 2-methylthiazolo[4,5-c]pyridine derivatives are not widely available, the principles of stereoselectivity are fundamental in medicinal chemistry. The rigid, fused ring system of thiazolo[4,5-c]pyridine restricts conformational flexibility, resulting in a well-defined three-dimensional shape that is key for precise molecular recognition by biological targets.
In related heterocyclic systems, stereochemistry is a known determinant of activity. For instance, the synthesis of chiral thiazolo[4,5-b]pyridines has been explored, indicating the importance of stereocenters in defining the interaction with biological macromolecules. dmed.org.ua The development of kinase inhibitors often involves creating molecules that fit into a specific chiral pocket of the ATP-binding site, where only one enantiomer or diastereomer will exhibit the desired potent activity.
Analog Design and Scaffold Hopping Strategies for Novel Chemotypes
Analog design and scaffold hopping are key strategies for discovering novel chemotypes with improved properties. Scaffold hopping involves replacing a central molecular core with a structurally different but functionally similar moiety. This approach was successfully used to transition from a 1,8-naphthyridine (B1210474) core to a novel thiazolopyridine class of herbicides that inhibit acyl-ACP thioesterase. acs.org This discovery highlights the potential of the thiazolopyridine scaffold to serve as a template for new herbicidal agents. acs.org
Similarly, a scaffold hopping strategy was employed to design novel oxazolo[5,4-d]pyrimidines from a different starting scaffold, leading to the identification of potent and selective CB2 receptor antagonists. nih.gov This demonstrates the utility of replacing one heterocyclic system with another to generate new intellectual property and optimize biological activity. nih.gov The thiazolo[4,5-c]pyridine scaffold itself can be considered a result of isosteric replacement (bioisosterism) of purine, a strategy aimed at retaining biological activity while potentially improving other properties like metabolic stability or solubility. dmed.org.ua
Rational Design Principles for Enhanced Molecular Recognition and Target Interaction
Rational drug design for thiazolopyridine derivatives often leverages computational methods and structural biology to enhance binding affinity and selectivity for a specific biological target. For kinase inhibitors based on the related thiazolo[5,4-b]pyridine scaffold, molecular docking studies have been instrumental. These studies revealed that the pyridyl moiety attached to the thiazole ring was a necessary feature for potent PI3Kα inhibitory activity, likely due to its participation in key hydrogen bonding interactions within the ATP binding pocket. nih.gov
In the design of c-KIT inhibitors, the thiazolo[5,4-b]pyridine scaffold was used to target the ATP-binding site of the kinase. nih.gov Different parts of the scaffold were found to be crucial for interaction with various kinases; for example, the 4-nitrogen can act as a hinge-binding motif for PI3K, while the 2-amino group can form hydrogen bonds with the ITK kinase hinge region. nih.gov For CDK inhibitors, X-ray crystallography of related 2-anilino-4-(thiazol-5-yl)pyrimidine compounds bound to CDK2 provided a structural basis for the observed SAR, guiding further optimization. drugbank.com These examples underscore a common principle: designing derivatives that form specific, strong interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in a target's active site is essential for achieving high potency and selectivity. nih.gov
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. This method is crucial for understanding the structure-activity relationships (SAR) of potential drug candidates based on the thiazolo[4,5-c]pyridine (B1315820) scaffold.
Prediction of Binding Modes and Affinities within Biological Macromolecules
Molecular docking simulations are extensively used to predict how derivatives of the thiazolopyridine core orient themselves within the active site of a biological target. By calculating the binding energy, these simulations can estimate the binding affinity between the ligand and the macromolecule. A lower binding energy generally indicates a more stable and potent interaction.
For instance, docking studies on thiazolo[4,5-b]pyridin-5-one derivatives have been performed to predict their antimicrobial mechanism, suggesting that their inhibitory activity likely stems from interactions with enzymes such as E. coli MurB and lanosterol (B1674476) 14α-demethylase. researchgate.net Similarly, in the pursuit of new anticancer agents, derivatives of thiazolo[5,4-b]pyridine (B1319707) were docked into the ATP-binding site of the c-KIT kinase to understand how modifications to the scaffold could overcome drug resistance. nih.gov Another study utilized docking to investigate the interaction between thiazolo[5,4-b]pyridine derivatives and DNA, providing insights into their potential as anticancer drugs that target genetic material. actascientific.com
These computational predictions are vital for prioritizing which novel compounds should be synthesized and subjected to further biological evaluation.
Table 1: Examples of Molecular Docking Studies on Thiazolopyridine Derivatives
| Target Macromolecule | Ligand Class | Predicted Binding Energy/Score | Key Finding |
|---|---|---|---|
| c-KIT Kinase | Thiazolo[5,4-b]pyridine derivatives | Not specified | Identified derivatives capable of overcoming imatinib (B729) resistance. nih.gov |
| E. coli MurB / Lanosterol 14α-demethylase | Thiazolo[4,5-b]pyridin-5-ones | Not specified | Predicted putative mechanism for antibacterial and antifungal activity. researchgate.net |
| DNA (PDB ID: 6BNA) | Thiazolo[5,4-b]pyridine derivatives | -7.23 to -8.54 kcal/mol | Predicted drug-DNA interactions for rational anticancer drug design. actascientific.com |
| Phosphodiesterase-5 (PDE5) | 2-Aminothiazole (B372263) derivatives | Not specified | Revealed docking poses similar to the reference drug, sildenafil. mdpi.com |
| c-Met Kinase | Pyrazolopyridine derivatives | Not specified | Guided the design of potent inhibitors with nanomolar efficacy. rsc.org |
Identification of Key Interacting Residues and Interaction Types
A primary output of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues of the target protein. These interactions are fundamental to the ligand's binding and biological activity and typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces.
Studies on thiazolo[5,4-b]pyridine derivatives have revealed that their binding mode can vary significantly depending on the target kinase. nih.gov For example, when targeting PI3K, the nitrogen at position 4 of the thiazolopyridine ring acts as a hinge-binding motif. nih.gov In contrast, for ITK kinase, the nitrogen at position 1 and an amino group at position 2 form the crucial hydrogen bonding contacts with the hinge region of the enzyme. nih.gov
In the context of other related heterocycles, docking of 2-aminothiazole analogs into the active site of phosphodiesterase-5 (PDE5) showed that an amide functionality was key, forming a critical interaction with the residue Gln817. mdpi.com Similarly, docking studies of thiazolo[4,5-b]pyridin-5-ones predicted that their antifungal activity against Candida albicans is likely due to the inhibition of lanosterol 14α-demethylase. researchgate.net These specific interaction fingerprints are invaluable for optimizing lead compounds to enhance their potency and selectivity.
Table 2: Key Molecular Interactions Identified Through Docking of Thiazolopyridine-Related Scaffolds
| Ligand Scaffold | Target Protein | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Thiazolo[5,4-b]pyridine | PI3K Kinase | Hinge Region | Hydrogen Bond (via N-4) |
| Thiazolo[5,4-b]pyridine | ITK Kinase | Hinge Region | Hydrogen Bond (via N-1 and 2-amino group) nih.gov |
| 2-Aminothiazole | PDE5 | Gln817 | Hydrogen Bond (via amide) mdpi.com |
| Thiazolo[4,5-b]pyridin-5-one | Lanosterol 14α-demethylase | Not specified | Enzyme Inhibition researchgate.net |
Pharmacophore Modeling and Virtual Screening for Ligand Discovery
Pharmacophore modeling is another cornerstone of computational drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect.
Development of Structure-Based Pharmacophore Models
When the 3D structure of a target protein is known, typically from X-ray crystallography, a structure-based pharmacophore model can be developed. This involves identifying the key interaction points within the ligand-binding site. For example, a model can be built based on the interactions observed between a known potent inhibitor and its target in a crystal structure. nih.gov This model then serves as a 3D template to search for novel compounds that have a similar arrangement of functional groups, thereby having a high probability of binding to the same target.
Ligand-Based Pharmacophore Generation and Validation
In the absence of a target's crystal structure, a ligand-based pharmacophore model can be generated by analyzing a set of molecules known to be active against that target. nih.gov The process involves superimposing the structures of these active compounds to identify the common chemical features responsible for their activity.
For example, a study on MMP-9 inhibitors generated a five-point pharmacophore model, designated DDHRR_1, based on 10 active compounds. nih.gov This model consisted of two hydrogen bond donors, one hydrophobic group, and two aromatic ring features. nih.gov The quality and predictive power of such models are rigorously validated using statistical methods. Key metrics include the regression coefficient (R²), which measures how well the model predicts the activity of compounds in a training set, and the Pearson correlation coefficient (r). nih.gov A high-quality model will successfully distinguish active from inactive compounds. nih.gov
Table 3: Example of a Validated Ligand-Based Pharmacophore Model
| Model Name | Pharmacophoric Features | No. of Features | Statistical Validation (Example) |
|---|---|---|---|
| DDHRR_1 | Hydrogen Bond Donor (D), Hydrophobic (H), Aromatic Ring (R) | 5 | R² = 0.9076, Pearson-r = 0.9454 nih.gov |
Application in High-Throughput Virtual Screening for Lead Compound Identification
Once a validated pharmacophore model is established, it becomes a powerful tool for high-throughput virtual screening (HTVS). In this process, the pharmacophore model is used as a 3D query to rapidly search large databases containing millions of chemical compounds. nih.gov The goal is to identify "hits"—molecules that match the pharmacophoric features and are therefore likely to be active against the biological target of interest.
This approach is significantly faster and more cost-effective than traditional high-throughput screening of physical compounds. For example, a virtual screening campaign using both docking and shape-based screening led to the discovery of a completely new chemotype, nih.govontosight.aitriazolo[1,5-b]isoquinolines, as inhibitors of MELK kinase. nih.gov By filtering vast virtual libraries down to a manageable number of promising candidates for synthesis and testing, pharmacophore-based virtual screening dramatically accelerates the identification of novel lead compounds for drug development.
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For a molecule like 2-Methylthiazolo[4,5-c]pyridine, MD simulations would provide critical insights into its behavior in a biological system.
Conformational Stability: Although the fused ring system of this compound is largely planar and rigid, MD simulations can explore the rotational freedom of the methyl group and subtle puckering or vibrations within the rings. By simulating the molecule in different environments (e.g., in a vacuum, in water, or other solvents), researchers could determine its most stable, low-energy conformations. This information is crucial for understanding how the molecule presents itself for interaction with other molecules, such as biological receptors.
Binding Dynamics: In the context of drug discovery, MD simulations are essential for studying how a ligand like this compound interacts with a target protein. After an initial docking pose is predicted, an MD simulation can be run on the protein-ligand complex. This dynamic simulation reveals the stability of the binding pose, identifies key amino acid residues involved in the interaction, and quantifies the binding free energy. For instance, studies on similar heterocyclic systems, such as thiazolopyridine derivatives, have used MD simulations to validate docking results and understand the crucial interactions that drive their biological activity. cymitquimica.comresearchgate.net
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule from first principles. DFT provides a detailed picture of the electron distribution, which governs the molecule's reactivity, stability, and spectroscopic characteristics. For this compound, DFT calculations would serve as the foundation for a comprehensive analysis of its chemical nature. This method has been successfully applied to investigate the structure and properties of many related heterocyclic systems, including other thiazole (B1198619) and pyridine (B92270) derivatives. nih.govplos.org
From a single DFT calculation, a wealth of information in the form of molecular descriptors can be obtained. These descriptors quantify various aspects of the molecule's electronic structure.
Molecular Descriptors: Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. rsc.org Other calculated descriptors like ionization potential, electron affinity, electronegativity, and chemical hardness help in building a complete reactivity profile.
Table 1: Hypothetical Molecular Descriptors for this compound This table is illustrative and shows the type of data that would be generated from a DFT calculation. The values are not based on actual experimental or computational results for this specific molecule.
| Descriptor | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule. |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |
Electrostatic Potential (ESP) Maps: An ESP map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting non-covalent interactions. In an ESP map of this compound, regions of negative potential (typically colored red or orange) would be expected around the nitrogen atoms of the pyridine and thiazole rings, indicating their ability to act as hydrogen bond acceptors. uni.lu Regions of positive potential (blue) would likely be found on the hydrogen atoms, particularly the methyl group hydrogens. These maps are crucial for understanding how the molecule would orient itself within a protein's binding pocket.
Spectroscopic Properties: DFT methods are highly effective at predicting spectroscopic data.
Vibrational Spectra (IR/Raman): Theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure and assign specific peaks to the stretching and bending of particular bonds (e.g., C=N, C-S, C-H).
NMR Spectra: Chemical shifts for ¹H and ¹³C NMR can be calculated with good accuracy, aiding in the interpretation of experimental spectra and confirming the structural assignment of the molecule. plos.org
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption peaks in a UV-Visible spectrum. This can help explain the color and photophysical properties of the compound. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Methylthiazolo[4,5-c]pyridine, offering precise information about the chemical environment of each proton and carbon atom within the molecule.
Proton NMR (¹H-NMR) spectra of this compound and its derivatives provide critical data on the number, type, and connectivity of protons. In a typical ¹H-NMR spectrum of a related compound, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, recorded in DMSO-d₆, characteristic signals appear at δ 2.54 ppm (triplet, 2H, CH₂), 3.43 ppm (triplet, 2H, CH₂), 4.37 ppm (singlet, 2H, CH₂), and 2.3 ppm (singlet, 3H, CH₃) . For pyridine (B92270), the aromatic protons typically resonate at δ 8.5, 7.1, and 7.5 ppm chemicalbook.com. The methyl group protons of this compound are expected to appear as a singlet, with a chemical shift influenced by the electron-withdrawing nature of the adjacent thiazole (B1198619) ring. The protons on the pyridine ring exhibit distinct chemical shifts and coupling patterns that are diagnostic of their positions relative to the nitrogen atom and the fused thiazole ring chemicalbook.comresearchgate.net.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |
|---|---|---|---|
| CH₂ | 2.54 | triplet | 2 |
| CH₂ | 3.43 | triplet | 2 |
| CH₂ | 4.37 | singlet | 2 |
| CH₃ | 2.3 | singlet | 3 |
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridine | C2 | 150 |
| C3 | 124 | |
| C4 | 136 | |
| 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | Thiazole C2 | 154 |
| N-CH₃ | 45 |
To unambiguously assign all proton and carbon signals and to elucidate complex structural features, advanced multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY experiments establish proton-proton couplings, revealing which protons are adjacent to one another rsc.org. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons, which is invaluable for piecing together the molecular structure, especially in complex derivatives rsc.orgresearchgate.net. These techniques are crucial for confirming the regiochemistry of the fused ring system researchgate.netipb.pt.
For derivatives of this compound that have been phosphonylated, Phosphorus-31 NMR (³¹P NMR) spectroscopy is an essential analytical tool. This technique provides direct information about the chemical environment of the phosphorus nucleus. The chemical shifts and coupling constants (JPC) observed in ³¹P NMR spectra are diagnostic for the oxidation state of phosphorus and the nature of the substituents attached to it, confirming the successful incorporation of the phosphonate (B1237965) group ipb.pt.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns sapub.org. The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. For the related 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, the molecular weight is 154.24 g/mol nih.gov. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, provides a fingerprint that can be used to confirm the structure nist.govmiamioh.edu.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. The calculated exact mass for a protonated molecule of a related compound, 2-(4-iodophenyl)quinoline ([C₁₅H₁₀IN + H]⁺), is 331.9936, with the found value being 331.9925, demonstrating the accuracy of HRMS rsc.org. This level of accuracy is indispensable for confirming the identity of newly synthesized compounds and for distinguishing between isomers researchgate.net.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thiazolo[4,5-c]pyridine (B1315820) derivatives and studying their fragmentation patterns. mdpi.com In positive ion mode, the molecule readily protonates to form the [M+H]⁺ ion. For this compound, the predicted m/z for the protonated molecule [M+H]⁺ is 151.03244. uni.lu
Tandem mass spectrometry (MS/MS) experiments on related fused heterocyclic systems, such as pyridazino-indoles and pyrimido-quinolines, reveal that fragmentation often initiates at the less stable rings, like the pyridazine (B1198779) or pyrimidine (B1678525) ring. nih.gov Cross-ring cleavages are common, and the fragmentation patterns can be influenced by the nature and position of substituents on the heterocyclic core. nih.gov For instance, studies on isomeric 1,2,3-thiadiazoles have shown that gas-phase rearrangements can occur under ESI-MS/MS conditions, leading to characteristic fragmentation pathways that help in isomer differentiation. nih.gov While specific fragmentation data for this compound is not extensively detailed in the provided results, the general principles suggest that initial fragmentation would likely involve the thiazole or pyridine ring system, influenced by the methyl group.
Table 1: Predicted ESI-MS Adducts for this compound
This table showcases the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are instrumental in its identification via mass spectrometry.
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 151.03244 |
| [M+Na]⁺ | 173.01438 |
| [M+NH₄]⁺ | 168.05898 |
| [M+K]⁺ | 188.98832 |
| [M-H]⁻ | 149.01788 |
Data sourced from PubChem. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of a thiazolo[4,5-c]pyridine derivative will exhibit distinct peaks corresponding to the vibrations of its constituent bonds.
For the core thiazole ring, characteristic absorption bands are expected. Studies on various thiazole derivatives show strong bands related to the thiazole ring vibrations. cdnsciencepub.com For example, C=N stretching vibrations in thiazole derivatives typically appear in the region of 1620-1600 cm⁻¹. nih.gov The C-S stretching vibrations are observed in the 925-910 cm⁻¹ range. nih.gov
The pyridine part of the fused ring system also has characteristic absorptions. Aromatic C-H stretching vibrations for pyridine rings are found in the 3150-3000 cm⁻¹ region. pw.edu.pl The C=C and C=N vibrations within the pyridine ring give rise to strong bands between 1650-1400 cm⁻¹. pw.edu.pl The presence of a methyl group on the thiazole ring will introduce additional bands corresponding to symmetric and asymmetric C-H stretching and bending vibrations. cdnsciencepub.com
Table 2: General IR Absorption Regions for Thiazolo[4,5-c]pyridine Scaffolds
This table summarizes the expected wavenumber ranges for key functional groups present in thiazolo[4,5-c]pyridine structures, aiding in their spectral interpretation.
| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | 3150 - 3000 | pw.edu.pl |
| C=N Stretch (Pyridine/Thiazole) | 1631 - 1625 | nih.govpw.edu.pl |
| C=C Stretch (Aromatic) | 1650 - 1400 | pw.edu.pl |
| C-S Stretch (Thiazole) | 925 - 910 | nih.gov |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and absolute stereochemistry.
For the thiazolo[4,5-c]pyridine class of compounds, X-ray diffraction studies confirm the planar nature of the fused ring system. A study on the related compound, 2-(methylthio)thiazolo[4,5-c]pyridine, determined its crystal structure to be monoclinic with space group P2(1)/n. researchgate.net Similarly, the crystal structure of 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine was found to be orthorhombic. nih.gov These studies provide detailed data on bond lengths and angles within the thiazolopyridine core. For instance, in related structures, the C-S bond lengths are typically around 1.723 Å, and C-N bond lengths are about 1.367 Å. researchgate.net
In derivatives, the conformation of substituent groups relative to the ring is also determined. For example, in 2-(1-methylethyl)-1,3-thiazolo[4,5-b]pyridine, one of the methyl groups of the isopropyl substituent was found to be nearly co-planar with the thiazolopyridine ring. nih.gov Such conformational details are crucial for understanding intermolecular interactions in the crystal lattice, such as the weak C-H···N hydrogen bonds that form chains in the crystal structure of this derivative. nih.gov
Table 3: Crystallographic Data for a Related Thiazolo[c]pyridine Derivative (2-(methylthio)thiazolo[4,5-c]pyridine)
This table presents key crystallographic parameters obtained from the X-ray diffraction analysis of a closely related compound, offering insights into the structural properties of the thiazolo[4,5-c]pyridine skeleton.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2(1)/n |
| a (Å) | 3.966(3) |
| b (Å) | 9.865(8) |
| c (Å) | 20.62(2) |
| β (°) | 92.018(9) |
| V (ų) | 806.1 |
| Z | 4 |
Data sourced from Tian et al. researchgate.net
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity.
HPLC and UPLC are the most common methods for the analysis and purification of non-volatile compounds like thiazolo[4,5-c]pyridine derivatives. These methods offer high resolution and sensitivity. For related pyridine derivatives, reversed-phase chromatography is often employed. For example, a method for analyzing 4-Amino-2-chloropyridine uses a Primesep 100 mixed-mode column with a mobile phase of acetonitrile (B52724) and aqueous sulfuric acid, with UV detection at 200 nm. sielc.com The purity of synthesized thiazole derivatives is routinely checked by LC/MS systems, with purities often exceeding 95%. nih.gov These systems couple the separation power of HPLC or UPLC with the identification capabilities of mass spectrometry.
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While the parent this compound may have limited volatility, GC can be applied to its analysis or the analysis of more volatile precursors or derivatives. GC coupled with mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying pyridine derivatives in complex mixtures. oup.com For instance, GC-MS analysis of pyridine derivatives often utilizes columns like a (5%-phenyl)-methylpolysiloxane (HP-5ms) column. mdpi.com The separation is achieved based on the compound's boiling point and interaction with the stationary phase, and the mass spectrometer provides definitive identification based on the fragmentation pattern. mdpi.comnih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Compounds
Circular Dichroism (CD) spectroscopy is a vital technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is not chiral, this technique would be essential for characterizing chiral derivatives. If a chiral center is introduced into the molecule, for example, through a substituent, CD spectroscopy can be used to determine its absolute configuration or to study its conformational changes in solution. There is no specific information in the provided search results about the application of CD spectroscopy to chiral derivatives of this compound, but it remains a standard and powerful tool for such stereochemical investigations in medicinal chemistry. nih.gov
Biological and Pharmacological Relevance of the Thiazolopyridine Scaffold
Role as a Privileged Scaffold in Drug Discovery and Development
The thiazolopyridine framework is considered a "privileged scaffold" in drug discovery. This designation is attributed to its ability to bind to multiple, distinct biological targets with high affinity, leading to a broad spectrum of pharmacological activities. ontosight.airesearchgate.net The structural resemblance of some thiazolopyridine isomers, such as thiazolo[4,5-d]pyrimidines, to endogenous purines allows them to act as isosteres and interact with biological systems that recognize purine-based molecules. researchgate.netnih.gov This mimicry is a key factor in their ability to modulate the function of various enzymes and receptors.
The versatility of the thiazolopyridine scaffold allows for the generation of large libraries of compounds through various synthetic strategies, including multicomponent reactions. mdpi.comrsc.org This facilitates the exploration of structure-activity relationships and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties. ontosight.ai The development of numerous thiazolopyridine derivatives with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents underscores the importance of this scaffold in medicinal chemistry. ontosight.aiontosight.ainih.govtandfonline.com
Enzyme Inhibition and Receptor Modulation Capabilities
Thiazolopyridine derivatives have demonstrated significant potential as modulators of various enzymes and receptors, playing a crucial role in the management of numerous diseases.
Kinase Inhibition (e.g., c-KIT, PI3K, STAT3)
Several thiazolopyridine derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer.
c-KIT Inhibition: Derivatives of thiazolo[5,4-b]pyridine (B1319707) have been synthesized and evaluated as inhibitors of the c-KIT receptor tyrosine kinase. nih.gov One such derivative, compound 6r , demonstrated significant inhibitory activity against both wild-type and imatinib-resistant c-KIT mutants, suggesting its potential for treating gastrointestinal stromal tumors (GIST). nih.gov This compound was shown to block downstream signaling pathways, induce apoptosis, and arrest the cell cycle in GIST-T1 cancer cells. nih.gov
PI3K Inhibition: Thiazolo[5,4-b]pyridine derivatives have also been developed as potent inhibitors of phosphoinositide 3-kinases (PI3Ks). nih.gov Compound 19a from this series exhibited nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ isoforms. nih.gov Molecular docking studies revealed that this compound fits well into the ATP-binding pocket of PI3Kα, forming key hydrogen bond interactions. nih.gov The aberrant activation of the PI3K pathway is a hallmark of bladder cancer, and PI3K inhibitors have shown robust anti-tumor efficacy in both in vitro and in vivo models. nih.gov
STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is another important target in cancer therapy. Thiazolopyridine derivatives have been identified as inhibitors of this transcriptional regulator. nih.gov Inhibition of the JAK1-STAT3 signaling pathway has been shown to be a crucial strategy to overcome resistance to PI3K inhibitors in bladder cancer. nih.gov
The ability of thiazolopyridine-based compounds to inhibit multiple kinases highlights their potential as multi-targeted agents in cancer therapy.
G-Protein Coupled Receptor (GPCR) Antagonism (e.g., CRFR1)
Thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been extensively investigated as antagonists of the Corticotropin-Releasing Factor Receptor 1 (CRFR1), a G-protein coupled receptor (GPCR) implicated in stress-related disorders. nih.govmdpi.com
Elevated levels of CRF are associated with anxiety, depression, and other neurodegenerative disorders. nih.gov Non-peptide small molecule antagonists of CRFR1 are being developed as potential treatments for these conditions. nih.govmdpi.com A series of thiazolo[4,5-d]pyrimidine derivatives were designed and synthesized, with several compounds showing significant binding affinity for CRFR1. nih.gov Compound 8c emerged as a potent antagonist with a Ki value of 32.1 nM and was shown to inhibit CRF-induced cAMP accumulation. nih.gov Molecular modeling studies suggest that these compounds act as allosteric inhibitors, binding to a pocket located between the transmembrane helices of the receptor. nih.govnih.gov
Interactions with Transcription Factors
Transcription factors are crucial proteins that regulate gene expression and are attractive targets for therapeutic intervention. researchgate.netnih.govuq.edu.au Small molecules can interfere with transcription factor activity by various mechanisms, including direct binding to the protein or interaction with its DNA binding site. researchgate.netmdpi.com Thiazolopyridine derivatives have been shown to interact with and modulate the activity of transcription factors. For instance, some derivatives act as inhibitors of STAT3, a key transcription factor in cancer development. nih.gov The pyrrolobenzodiazepine (PBD) dimers, which share some structural similarities with fused heterocyclic systems, have been shown to inhibit transcription factors like NF-Y and NF-κB. mdpi.com This suggests that thiazolopyridine scaffolds could be further explored for their potential to modulate transcription factor activity, offering a promising avenue for the development of novel therapeutics. mdpi.com
Diverse Pharmacological Activities of Thiazolopyridine Derivatives
The thiazolopyridine scaffold is associated with a wide array of pharmacological activities, making it a valuable template in drug discovery. ontosight.aiontosight.ainih.govtandfonline.com
Anticancer and Antiproliferative Potential
A significant area of research for thiazolopyridine derivatives is in the field of oncology. ontosight.aiontosight.airesearchgate.netnih.govtandfonline.com These compounds have demonstrated potent anticancer and antiproliferative activities against a variety of human tumor cell lines. nih.govsioc-journal.cneurekaselect.com
One study reported the synthesis of novel thiazolo[3,2-a]pyrimidine derivatives and their evaluation against human prostate cancer (PC-3) and human hepatoma (HepG2) cell lines. sioc-journal.cn Several compounds exhibited moderate to potent antitumor activity, with compounds 5b, 5c, 5g, and 5i showing stronger activity against PC-3 cells than the standard drug 5-fluorouracil. sioc-journal.cn Compound 5i was found to induce apoptosis and cause G2/M cell cycle arrest in PC-3 cells. sioc-journal.cn
Another series of thiazolyl-bis-pyrrolo[2,3-b]pyridines and indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, which are analogues of the marine alkaloid nortopsentin, were synthesized and showed inhibitory effects on the growth of HCT-116 colorectal cancer cells at low micromolar concentrations. nih.gov
Furthermore, the thiazolopyridine derivative AV25R displayed selective anti-proliferative and metabolism-modulating effects in the B-ALL cell line RS4;11. nih.govnih.gov This compound induced significant morphological changes and apoptosis in these cells. nih.govnih.gov
The anticancer activity of thiazolopyridine derivatives is often attributed to their ability to inhibit key enzymes involved in cancer progression, such as protein kinases. mdpi.com For example, some thiazole-bearing molecules inhibit c-Met kinase, CDK1, and PI3Kα. mdpi.com The development of pyridine-thiazole hybrid molecules has also yielded compounds with high antiproliferative activity. researchgate.net For instance, compound 3 showed an IC50 of 0.57 µM in HL-60 human promyelocytic leukemia cells. researchgate.net
The diverse mechanisms of action and the broad spectrum of activity make thiazolopyridine derivatives promising candidates for the development of new anticancer drugs. ontosight.ainih.gov
Interactive Data Table: Anticancer Activity of Selected Thiazolopyridine Derivatives
| Compound | Cell Line | Activity | Reference |
| 5i | PC-3 (Prostate) | IC50 = 12.56 µmol/L | sioc-journal.cn |
| 1k | HCT-116 (Colorectal) | GI50 = 0.81–27.7 µM | nih.gov |
| 4c | HCT-116 (Colorectal) | GI50 = 0.93–4.70 µM | nih.gov |
| AV25R | RS4;11 (B-ALL) | Significant proliferation reduction at 1 µM | nih.gov |
| 3 | HL-60 (Leukemia) | IC50 = 0.57 µM | researchgate.net |
Antimicrobial and Antiviral Applications
The thiazolopyridine scaffold has demonstrated notable potential in combating microbial and viral threats. nih.govnih.gov Derivatives of this chemical class have been reported to exhibit a range of biological effects, including antimicrobial and antiviral activities. nih.govnih.gov The inherent structure of pyridine-containing compounds, often enhanced by the presence of other heterocycles, allows for specific interactions with microbial proteins, defining their selectivity and therapeutic potential. nih.gov
Research into various pyridine (B92270) derivatives has highlighted their efficacy against a spectrum of pathogens. For instance, certain compounds have shown excellent antimicrobial activity against bacteria such as S. aureus, S. pyogenes, E. coli, and P. aeruginosa, as well as fungi like C. albicans, A. niger, and A. clavatus. mdpi.com The antimicrobial action of these compounds is often attributed to their specific molecular geometry, which facilitates targeted interactions. nih.gov
Anti-inflammatory Effects
Thiazolopyridine derivatives have emerged as a promising class of anti-inflammatory agents. biointerfaceresearch.com The study of these compounds is driven by the need for new and safer anti-inflammatory drugs to address the limitations of current therapies. biointerfaceresearch.com The fusion of thiazolidinone with a pyridine ring, in particular, has been a focus of research due to the diverse biological activities exhibited by these compounds. pensoft.net
In vivo studies using models of acute inflammation, such as carrageenan-induced rat paw edema, have been employed to evaluate the anti-inflammatory properties of novel thiazolo[4,5-b]pyridin-2-one derivatives. biointerfaceresearch.compensoft.net Some of these synthesized compounds have demonstrated considerable anti-inflammatory effects, with some even approaching or exceeding the activity of the well-known anti-inflammatory drug, Ibuprofen. biointerfaceresearch.compensoft.net The mechanism behind these effects is linked to the inhibition of key inflammatory mediators. For example, certain thiazolidinone derivatives have been shown to significantly inhibit the production of nitric oxide (NO) and nuclear factor-κB (NF-κB) in lipopolysaccharide-stimulated macrophages. nih.gov Specifically, some derivatives can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels, indicating a targeted regulation of inflammatory pathways. nih.gov
Neurological and Central Nervous System Activities
The thiazole (B1198619) nucleus and its derivatives are recognized for their significant potential in the development of agents active in the central nervous system (CNS). nih.gov Thiazole-containing compounds have been investigated for their ability to address various CNS disorders. nih.gov The broader class of pyridine alkaloids has also been shown to possess CNS activity, with some compounds acting on nicotinic acetylcholine (B1216132) receptors (nAChRs) and N-methyl-D-aspartate (NMDA) receptors, influencing neurotransmitter release. nih.gov
While direct studies on 2-Methylthiazolo[4,5-c]pyridine's neurological effects are specific, the foundational thiazole and pyridine structures suggest a potential for such activity. For instance, the thiazolopyridine class has been noted for its role in the treatment of conditions like Parkinson's disease. nih.gov
Other Emerging Biological Activities
Beyond the well-established antimicrobial, anti-inflammatory, and neurological applications, the thiazolopyridine scaffold is being explored for other novel biological functions. These emerging activities highlight the versatility of this chemical structure and open new avenues for therapeutic development.
One such area is in the modulation of fluorescence, suggesting potential applications in bio-imaging and diagnostics. Additionally, some derivatives have been found to amplify the effects of phleomycin, an antibiotic, indicating a possible role as chemosensitizers in combination therapies.
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanisms by which thiazolopyridine derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has focused on their ability to interfere with key cellular processes, including signal transduction pathways and the regulation of cell life and death.
Downstream Signaling Pathway Blockade
A key mechanism of action for some thiazolopyridine derivatives involves the blockade of downstream signaling pathways that are critical for cell proliferation and survival. For example, the thiazolopyridine AV25R has been shown to significantly regulate cancer-related pathways. nih.gov Gene expression analyses revealed that exposure to AV25R led to the differential regulation of numerous genes, with a notable impact on the VEGFA-VEGFR2 signaling pathway, which is crucial for angiogenesis. nih.gov
In silico studies have further identified potential protein targets for thiazolopyridine derivatives, including epidermal growth factor receptor (EGFR) and transforming growth factor-beta receptor 1 (TGFBR1). nih.govnih.gov By binding to and inhibiting these receptors, these compounds can block the downstream signaling cascades that drive tumor progression. The ability of these derivatives to inhibit kinases like Interleukin-1 receptor-associated kinases (IRAK4) and phosphoinositide 3-kinase (PI3K) further underscores their potential to disrupt critical cellular signaling networks.
Induction of Apoptosis and Cell Cycle Arrest in Cellular Models
Another significant mechanism through which thiazolopyridine derivatives exhibit their therapeutic potential, particularly in an anti-cancer context, is by inducing programmed cell death (apoptosis) and halting the cell division cycle.
Studies have demonstrated that certain thiazolopyridine compounds can induce morphological changes in cancer cells consistent with apoptosis, such as the formation of apoptotic bodies and cellular fragmentation. nih.govnih.gov For instance, the novel pyridine-thiazole hybrid molecules have been shown to induce apoptosis by decreasing the mitochondrial membrane potential in breast cancer cells. mdpi.com
Furthermore, these compounds can cause cell cycle arrest at various phases. For example, some derivatives have been observed to arrest the cell cycle in the G1/S or G2/M phases in different cancer cell lines. mdpi.com This cell cycle arrest prevents cancer cells from proliferating and can ultimately lead to their death. The ability to induce both apoptosis and cell cycle arrest makes these compounds promising candidates for the development of new anti-cancer therapies. mdpi.comnih.gov
Modulation of Protein-Protein Interactions
The modulation of protein-protein interactions (PPIs) represents a significant and challenging frontier in drug discovery. PPIs are fundamental to virtually all cellular processes, and their dysregulation is implicated in a wide array of human diseases. The thiazolopyridine scaffold, a heterocyclic ring system, has emerged as a privileged structure in the design of small molecules capable of disrupting or stabilizing these complex interactions. This section will delve into the specific applications of the this compound core and its derivatives in the modulation of therapeutically relevant protein-protein interactions.
Historically, targeting PPIs with small molecules was considered an arduous task due to the large, flat, and often featureless interfaces that characterize these interactions. However, advancements in structural biology, computational modeling, and high-throughput screening have enabled the identification of "hot spots" on protein surfaces—small, defined regions that contribute disproportionately to the binding energy of the interaction. Small molecules that can bind to these hot spots can effectively modulate the entire protein complex.
The this compound scaffold offers a versatile platform for the development of PPI modulators. Its rigid, bicyclic core can serve as a template to which various functional groups can be appended. This allows for the precise spatial arrangement of substituents to mimic the key binding residues of a native protein ligand, thereby enabling competitive inhibition of the PPI. Furthermore, the inherent physicochemical properties of the thiazolopyridine ring system, such as its aromaticity and potential for hydrogen bonding, can contribute favorably to binding affinity and selectivity.
One of the most extensively studied areas where PPI modulation has shown significant promise is in oncology. nih.gov A prime example is the interaction between the tumor suppressor protein p53 and its primary negative regulator, murine double minute 2 (MDM2). nih.gov In many cancers where p53 is not mutated, its tumor-suppressive functions are abrogated by the overexpression of MDM2, which binds to p53 and promotes its degradation. nih.gov Therefore, inhibiting the MDM2-p53 interaction can restore p53 activity and induce apoptosis in cancer cells.
While direct examples of this compound as a modulator of the MDM2-p53 interaction are not prominently featured in publicly available research, the broader class of thiazole derivatives has been explored for this purpose. The general principle involves designing a molecule that can fit into the hydrophobic cleft on the surface of MDM2, thus preventing the binding of p53.
The development of small molecule PPI modulators is not limited to inhibition. In some cases, stabilizing a particular protein-protein interaction can be therapeutically beneficial. For instance, the stabilization of certain protein complexes can restore their normal function or enhance a desired signaling pathway. The adaptability of the this compound scaffold makes it a plausible candidate for the design of such "molecular glues."
The following table summarizes key research findings related to the modulation of protein-protein interactions by small molecules, illustrating the principles that could be applied to derivatives of this compound.
| Target Interaction | Modulator Type | Therapeutic Rationale | Key Research Findings |
| MDM2-p53 | Inhibitor | Restore p53 tumor suppressor activity in cancer. nih.gov | Small molecules have been designed to mimic the key p53 residues (Phe19, Trp23, and Leu26) that bind to a hydrophobic pocket on MDM2. nih.gov |
| CXCR4-CXCL12 | Antagonist | Mobilize hematopoietic stem cells for transplantation. nih.gov | Plerixafor, a macrocyclic compound, acts as a partial antagonist of the chemokine receptor CXCR4, disrupting its interaction with its ligand CXCL12. nih.gov |
| Cyclophilin A-Calcineurin | Stabilizer (forms a ternary complex) | Immunosuppression. nih.gov | The natural product cyclosporine A forms a complex with cyclophilin A, which then binds to and inhibits the phosphatase activity of calcineurin. nih.gov |
Future Perspectives and Research Directions
Development of Novel 2-Methylthiazolo[4,5-c]pyridine Analogues with Enhanced Selectivity and Potency
A primary direction for future research lies in the rational design and synthesis of new analogues of this compound with improved pharmacological profiles. The goal is to create derivatives with heightened potency against specific biological targets while minimizing off-target effects, thereby increasing therapeutic efficacy and reducing potential toxicity.
Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how specific structural modifications influence biological activity. dmed.org.uamdpi.com For instance, research on various thiazolopyridine derivatives has demonstrated that functionalization at different positions of the fused ring system can dramatically alter their therapeutic properties. researchgate.netnih.gov The synthesis of novel pyridine-thiazole hybrid molecules has yielded compounds with high antiproliferative activity against various cancer cell lines. nih.govnih.gov One study revealed that a propenone derivative of a pyridine-thiazole scaffold exhibited a half-maximal inhibitory concentration (IC50) of 0.57 µM in acute human promyelocytic leukemia (HL-60) cells, highlighting the potential for significant potency. nih.govnih.gov
Future work will involve the strategic introduction of diverse substituents to probe interactions with target proteins, aiming to optimize binding affinity and selectivity. This includes modifying the methyl group at the 2-position and introducing various functional groups onto the pyridine (B92270) ring.
| Analogue Type | Key Structural Modification | Observed Enhancement | Example Activity | Reference |
|---|---|---|---|---|
| Pyridine-Thiazole Hybrids | Addition of a propenone fragment | High antiproliferative activity and selectivity for cancer cells | IC50 of 0.57 µM in HL-60 leukemia cells | nih.govnih.gov |
| 6-Substituted Thiazolo[5,4-b]pyridines | Functionalization at the 6-position | Potent inhibition of c-KIT kinase, overcoming imatinib (B729) resistance | Inhibition of c-KIT V560G/D816V double mutant | nih.gov |
| 2,4-Disubstituted Pyridines | Hydrophilic cyclic amines on a thiosemicarbazide chain | Bactericidal activity against intracellular Mycobacterium tuberculosis | Effective against biofilm-forming tubercle bacilli | frontiersin.org |
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for Thiazolopyridines
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for thiazolopyridine derivatives. nih.govbpasjournals.com These computational technologies can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design and optimization of new drug candidates. mdpi.comijettjournal.org
Key applications of AI and ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: AI algorithms can develop sophisticated QSAR models that correlate the structural features of thiazolopyridine analogues with their biological activities. dmed.org.ua These models allow for the virtual screening of large compound libraries to prioritize candidates for synthesis and testing, saving time and resources. dmed.org.ua
In Silico Screening and Molecular Docking: Computational tools are used to predict how different thiazolopyridine derivatives will bind to specific protein targets. nih.govmdpi.com Molecular dynamics simulations can further elucidate the stability and dynamics of these interactions. nih.gov For example, docking studies have been used to identify thiazolopyridine derivatives with high binding affinity to cancer-related proteins like EGFR and MDM2. nih.gov
De Novo Drug Design: Generative AI models can design entirely new thiazolopyridine-based molecules with desired pharmacological properties. These algorithms learn from existing chemical data to propose novel structures that are likely to be active and possess favorable drug-like characteristics. nih.gov
| AI/ML Application | Description | Potential Impact on Thiazolopyridine Research | Reference |
|---|---|---|---|
| Virtual High-Throughput Screening (vHTS) | Rapidly screens large virtual libraries of compounds against a biological target. | Identifies promising thiazolopyridine-based hits for further development. | nih.gov |
| Predictive Modeling (ADME/Tox) | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of novel compounds. | Reduces late-stage failures by optimizing drug-like properties early in the design phase. | mdpi.com |
| Structure-Based Drug Design | Uses 3D structures of target proteins to design molecules that fit precisely into the binding site. | Facilitates the rational design of highly selective and potent thiazolopyridine inhibitors. | nih.govnih.gov |
Exploration of New Therapeutic Areas and Neglected Diseases for Thiazolopyridine Scaffolds
The thiazolopyridine scaffold has demonstrated a remarkable diversity of biological activities, suggesting its potential utility across a wide spectrum of diseases. researchgate.nettandfonline.com While much research has focused on cancer and inflammation, future efforts will explore new therapeutic avenues, including infectious and neglected diseases.
Thiazolopyridine derivatives have shown promise as:
Anticancer Agents: Targeting various kinases like EGFR and c-KIT, and inhibiting pathways involved in cell proliferation and survival. nih.govnih.gov
Anti-inflammatory Agents: Some derivatives exhibit potent anti-inflammatory activity, potentially by inhibiting enzymes like cyclooxygenase (COX). nih.gov
Antimicrobial Agents: Activity has been reported against bacteria, fungi, and tuberculosis, opening avenues for new anti-infective drugs. researchgate.netfrontiersin.orgnih.gov
Antiviral Agents: The scaffold has been investigated for potential antiviral properties. nih.gov
A significant opportunity lies in applying the thiazolopyridine scaffold to combat neglected tropical diseases, which affect millions globally but receive limited research funding. The discovery of a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel macrofilaricides for treating human filarial infections underscores the potential of related heterocyclic structures in this area. dndi.org Future screening programs could test libraries of this compound derivatives against parasites and other pathogens responsible for these diseases.
| Therapeutic Area | Biological Target/Mechanism | Potential Application | Reference |
|---|---|---|---|
| Oncology | Kinase inhibition (e.g., c-KIT, EGFR, PI3K), Apoptosis induction | Treatment of various cancers, including drug-resistant forms | nih.govnih.govresearchgate.net |
| Infectious Diseases | Inhibition of essential microbial enzymes (e.g., P. gingivalis glutaminyl cyclase) | Novel antibiotics, antifungals, and anti-tuberculosis agents | researchgate.netnih.gov |
| Inflammation | COX-2 Inhibition | Treatment of inflammatory disorders | nih.gov |
| Neglected Diseases | Antiparasitic activity | Development of drugs for filariasis and other neglected tropical diseases | dndi.org |
Advancements in Sustainable and Scalable Synthetic Methodologies for Industrial Applications
As promising this compound derivatives advance towards clinical application, the development of efficient, cost-effective, and environmentally friendly synthetic methods becomes crucial. Future research will focus on green chemistry principles to minimize waste, reduce the use of hazardous materials, and ensure the scalability of production for industrial applications. frontiersin.orgmdpi.com
Key advancements in this area include:
Green Solvents: Replacing traditional organic solvents with bio-based and recyclable alternatives. For example, sabinene, a solvent derived from biomass, has been successfully used in the synthesis of thiazolo[5,4-b]pyridines. nih.gov
Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times, increase product yields, and lead to cleaner reactions compared to conventional heating methods. mdpi.comijarsct.co.in
Catalysis: Employing recyclable catalysts and exploring metal-free reaction pathways can reduce environmental impact and simplify product purification. frontiersin.org
Flow Chemistry: Continuous flow processes offer improved safety, efficiency, and scalability compared to traditional batch synthesis, making them ideal for large-scale industrial production.
These sustainable approaches not only reduce the environmental footprint of pharmaceutical manufacturing but can also lead to more efficient and economical production processes. nih.govrsc.org
| Methodology | Principle | Advantages for Thiazolopyridine Synthesis | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid and uniform heating using microwave energy. | Shorter reaction times, higher yields, cleaner product profiles. | mdpi.com |
| Use of Green Solvents (e.g., Sabinene, Water) | Employing environmentally benign and renewable solvents. | Reduced environmental impact, improved safety. | frontiersin.orgnih.gov |
| Solvent-Free Reactions | Conducting reactions without a solvent medium (e.g., mechanochemical grinding). | Minimized waste, high efficiency, and simplified workup. | mdpi.com |
| Scalable Synthesis Protocols | Developing robust procedures that can be scaled up for gram-scale or industrial production. | Enables manufacturing of sufficient quantities for clinical trials and commercialization. | nih.govrsc.org |
In-depth Mechanistic Investigations at the Molecular and Cellular Level
A fundamental understanding of how this compound derivatives exert their biological effects is essential for their successful development as therapeutic agents. Future research will employ advanced biochemical and cell biology techniques to conduct in-depth mechanistic studies at both the molecular and cellular levels.
Key areas of investigation will include:
Target Identification and Validation: Unambiguously identifying the direct molecular targets of active compounds.
Binding Mode Analysis: Using techniques like X-ray crystallography to determine the precise interactions between a compound and its target protein.
Cellular Pathway Analysis: Elucidating the downstream effects of target engagement on cellular signaling pathways. Studies have shown that some pyridine-thiazole hybrids can induce apoptosis, cellular stress, and changes in nucleus morphology. nih.govnih.gov
Mechanism of Action: Delineating the complete sequence of events from drug-target interaction to the final physiological outcome. For example, mechanistic studies have suggested that the cytotoxic action of some derivatives may be related to inducing genetic instability in tumor cells via inhibition of enzymes like PARP1. nih.govnih.gov
These investigations will provide crucial insights for optimizing drug design, predicting potential side effects, and identifying biomarkers for patient stratification.
| Investigative Approach | Technique(s) | Information Gained | Reference |
|---|---|---|---|
| Target Engagement | Kinase profiling, cellular thermal shift assay (CETSA) | Confirms direct binding of the compound to its intended target in a cellular context. | nih.gov |
| Cellular Effects | Flow cytometry, fluorescence microscopy, Western blotting | Reveals effects on cell cycle, apoptosis, and key signaling proteins. | nih.gov |
| Molecular Interaction | Molecular docking, X-ray crystallography | Provides a detailed 3D view of how the compound binds to its target protein. | nih.gov |
| Mechanism of Resistance | Genome-wide sequencing of resistant cells | Identifies mutations or pathway alterations that cause resistance to the compound. | frontiersin.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methylthiazolo[4,5-c]pyridine, and how can low cyclization yields be addressed?
- Methodological Answer : The synthesis of thiazolo[4,5-c]pyridine derivatives often involves multi-step reactions with challenges in cyclization efficiency. A reported approach uses tert-butoxycarbonyl (Boc)-protected aminopyridines as starting materials to introduce functional groups, followed by cyclization under controlled conditions . For 2-methyl derivatives, methyl substitution at the thiazole ring can be achieved via alkylation of a thiol intermediate. To address low yields, optimizing reaction solvents (e.g., DMF or DCM) and catalysts (e.g., PPh3/CCl4 for thiol activation) may improve efficiency. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating the target compound.
Q. How can spectroscopic techniques (IR, NMR) distinguish between thiazolo[4,5-c]pyridine and its [4,5-b] isomer?
- Methodological Answer : Key spectral differences arise from the position of the sulfur atom. In 1H NMR, the [4,5-c] isomer exhibits distinct aromatic proton splitting patterns due to the proximity of the thiazole sulfur to the pyridine nitrogen. For example, the proton at position 5 in [4,5-c] derivatives shows deshielding (~δ 8.5–9.0 ppm) compared to [4,5-b] analogs. IR spectroscopy can identify C-S stretching vibrations (~650–750 cm⁻¹) and confirm methyl substitution via C-H stretches (~2850–2960 cm⁻¹) .
Q. What are the computational methods for predicting the physicochemical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level reliably calculates bond lengths, angles, and electronic properties. Parameters like hydrophobicity (logP) can be estimated using software such as MarvinSketch or Molinspiration. Vibrational frequencies and dipole moments derived from DFT align with experimental IR/Raman data, aiding in structural validation .
Advanced Research Questions
Q. How can molecular docking elucidate the binding interactions of this compound derivatives with biological targets (e.g., kinases)?
- Methodological Answer : Scaffold hopping strategies, as applied to imidazo[4,5-c]pyridine-based CDK2 inhibitors, can guide docking studies. Use AutoDock Vina or Schrödinger Suite to model interactions between the thiazolo ring and kinase ATP-binding pockets. Key interactions include hydrogen bonds with hinge-region residues (e.g., Glu81 in CDK2) and hydrophobic contacts with methyl groups. Validate predictions via in vitro kinase assays (IC50 measurements) .
Q. What strategies resolve contradictions in reported biological activity data for thiazolo[4,5-c]pyridine derivatives?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols using reference compounds (e.g., staurosporine for kinase inhibition). Employ orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm activity. Meta-analysis of published data, considering logD and metabolic stability, can identify structure-activity trends .
Q. How does the methyl group in this compound influence its photophysical properties?
- Methodological Answer : Time-Dependent DFT (TD-DFT) calculations at the CAM-B3LYP/6-311+G(d,p) level predict absorption/emission spectra. Compare with experimental UV-Vis and fluorescence data in solvents of varying polarity. The methyl group may stabilize excited states via steric effects, reducing non-radiative decay and enhancing quantum yield. Solvatochromic shifts in polar solvents (e.g., methanol) indicate intramolecular charge transfer .
Q. What are the challenges in crystallizing this compound derivatives, and how can they be overcome?
- Methodological Answer : Poor crystallinity is common due to planar aromatic systems. Use vapor diffusion (e.g., ether into DCM solution) or slow evaporation with co-solvents (e.g., DCM/hexane). For X-ray analysis, halogenated derivatives (e.g., bromo-substituted analogs) improve crystal packing. If crystals remain elusive, characterize via powder XRD or solid-state NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
